![molecular formula C18H25N3O3 B1473077 4-(4-((5-metilbenzo[d]isoxazol-3-il)metil)piperazin-1-il)benzoato de terc-butilo CAS No. 2098136-47-9](/img/structure/B1473077.png)
4-(4-((5-metilbenzo[d]isoxazol-3-il)metil)piperazin-1-il)benzoato de terc-butilo
Descripción general
Descripción
Tert-butyl 4-((5-methylbenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C18H25N3O3 and its molecular weight is 331.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 4-((5-methylbenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 4-((5-methylbenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Aplicaciones analgésicas
Los derivados de isoxazol, como el 4-(4-((5-metilbenzo[d]isoxazol-3-il)metil)piperazin-1-il)benzoato de terc-butilo, se han estudiado por sus posibles propiedades analgésicas. La modificación del anillo de isoxazol se ha demostrado que imparte diferentes actividades, incluyendo el alivio del dolor .
Propiedades antiinflamatorias
La estructura del compuesto sugiere posibles efectos antiinflamatorios. Esto es coherente con otros derivados de isoxazol que se ha informado que exhiben una actividad antiinflamatoria significativa .
Potencial anticancerígeno
Los compuestos de isoxazol se han explorado por sus actividades anticancerígenas. La presencia de la porción de isoxazol en la estructura del compuesto podría aprovecharse en el diseño de nuevos fármacos anticancerígenos, dirigidos a diversas formas de cáncer .
Actividad antimicrobiana
Las características estructurales de los derivados de isoxazol sugieren que podrían servir como un andamio para desarrollar nuevos agentes antimicrobianos. La investigación ha indicado que las sustituciones en el anillo de isoxazol pueden conducir a compuestos con potentes propiedades antimicrobianas .
Usos antivirales
Dado el uso histórico de los derivados de isoxazol como agentes antivirales, el this compound podría investigarse por su eficacia contra las infecciones virales .
Efectos anticonvulsivos
El compuesto puede tener aplicaciones en el tratamiento de trastornos convulsivos. Los derivados de isoxazol se han evaluado por sus actividades anticonvulsivas, lo que podría hacerlos valiosos en el desarrollo de nuevos tratamientos para la epilepsia .
Propiedades antidepresivas
El anillo de isoxazol es una característica común en moléculas con actividad antidepresiva. Esto sugiere que el this compound podría ser útil en el tratamiento de la depresión .
Aplicaciones inmunosupresoras
Los derivados de isoxazol también se han asociado con efectos inmunosupresores. Este compuesto podría utilizarse potencialmente para modular la respuesta inmunitaria en varias enfermedades autoinmunitarias y escenarios de rechazo de trasplantes .
Mecanismo De Acción
Target of Action
Compounds with an isoxazole nucleus have been found to exhibit a wide spectrum of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
Isoxazole derivatives have been reported to exhibit various biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the wide range of biological activities associated with isoxazole derivatives, it is likely that this compound influences multiple biochemical pathways .
Pharmacokinetics
A related compound was found to be a potent flt3 kinase inhibitor with good pharmacokinetic properties .
Result of Action
Isoxazole derivatives have been associated with a wide range of biological activities, suggesting that this compound may have diverse molecular and cellular effects .
Análisis Bioquímico
Biochemical Properties
Tert-butyl 4-((5-methylbenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including kinases and proteases, which are crucial for cellular signaling and protein degradation pathways. The nature of these interactions often involves the inhibition or modulation of enzyme activity, thereby influencing downstream biochemical processes .
Cellular Effects
The effects of Tert-butyl 4-((5-methylbenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate on cellular processes are profound. This compound has been observed to impact cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of key signaling molecules such as kinases, leading to altered phosphorylation states and subsequent changes in gene expression. Additionally, it can influence metabolic pathways by interacting with enzymes involved in metabolic flux .
Molecular Mechanism
At the molecular level, Tert-butyl 4-((5-methylbenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate exerts its effects through specific binding interactions with biomolecules. These interactions often involve the inhibition of enzyme activity, such as kinase inhibition, which can lead to changes in cellular signaling and gene expression. The compound’s structure allows it to fit into the active sites of enzymes, thereby blocking substrate access and modulating enzyme function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tert-butyl 4-((5-methylbenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate can vary over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of Tert-butyl 4-((5-methylbenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic effects, such as modulation of enzyme activity and improvement in disease symptoms. At higher doses, it can lead to toxic or adverse effects, including cellular toxicity and organ damage. These threshold effects highlight the importance of careful dosage optimization in preclinical studies .
Metabolic Pathways
Tert-butyl 4-((5-methylbenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence the levels of metabolites by modulating enzyme activity, thereby affecting overall metabolic homeostasis. These interactions are crucial for understanding the compound’s pharmacokinetics and potential therapeutic applications .
Transport and Distribution
Within cells and tissues, Tert-butyl 4-((5-methylbenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The distribution patterns of the compound are essential for determining its efficacy and safety in therapeutic applications .
Subcellular Localization
The subcellular localization of Tert-butyl 4-((5-methylbenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate is influenced by targeting signals and post-translational modifications. These mechanisms direct the compound to specific organelles or compartments within the cell, where it can interact with target biomolecules. Understanding the subcellular localization is critical for elucidating the compound’s mode of action and potential therapeutic benefits .
Propiedades
IUPAC Name |
tert-butyl 4-[(5-methyl-1,2-benzoxazol-3-yl)methyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c1-13-5-6-16-14(11-13)15(19-24-16)12-20-7-9-21(10-8-20)17(22)23-18(2,3)4/h5-6,11H,7-10,12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWVOTEJJJBJQSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)ON=C2CN3CCN(CC3)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl 5-(pyridazin-3-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1472999.png)
![tert-butyl 5-(6-(pyridin-2-yl)pyridazin-3-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1473000.png)
![3-Ethoxy-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine](/img/structure/B1473004.png)
![8-piperazin-1-yl-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one](/img/structure/B1473005.png)
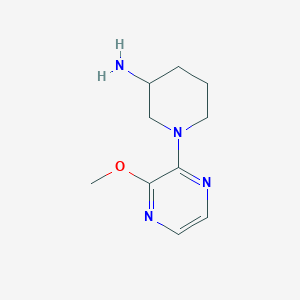
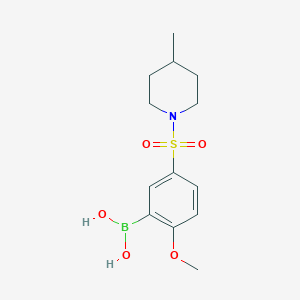
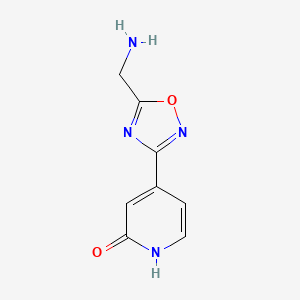
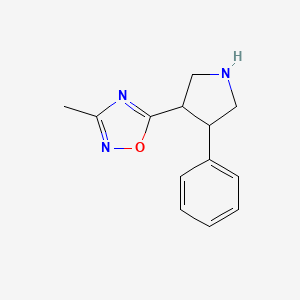

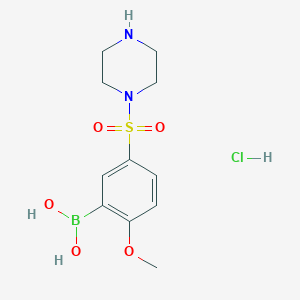
![N-methyl-1-(6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B1473014.png)
![1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-amine](/img/structure/B1473016.png)
![(1-cyclopropyl-1H-benzo[d][1,2,3]triazol-5-yl)methanamine](/img/structure/B1473017.png)
